molecular formula C19H22N2O2 B4852721 N-mesityl-N'-(2-methylbenzyl)ethanediamide

N-mesityl-N'-(2-methylbenzyl)ethanediamide

Cat. No. B4852721
M. Wt: 310.4 g/mol
InChI Key: RFBVEAUOAMUAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-N'-(2-methylbenzyl)ethanediamide, also known as MMBENZA, is a chiral diamide ligand that has been widely used in asymmetric catalysis. It is a versatile ligand that can be used in a variety of reactions, including C-C bond formation, C-H activation, and cross-coupling reactions.

Mechanism of Action

N-mesityl-N'-(2-methylbenzyl)ethanediamide acts as a chiral catalyst in asymmetric catalysis. The ligand coordinates to a metal center, forming a chiral complex. This complex then interacts with the substrate, promoting the desired reaction. The chiral nature of N-mesityl-N'-(2-methylbenzyl)ethanediamide allows for high enantioselectivity in the reaction, resulting in the formation of a single enantiomer.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-mesityl-N'-(2-methylbenzyl)ethanediamide. However, it is known that the ligand is not intended for use as a drug and should not be used for any therapeutic purposes.

Advantages and Limitations for Lab Experiments

One advantage of using N-mesityl-N'-(2-methylbenzyl)ethanediamide as a ligand in asymmetric catalysis is its high enantioselectivity. This allows for the formation of a single enantiomer, which is important in the synthesis of chiral pharmaceuticals and natural products. Another advantage of N-mesityl-N'-(2-methylbenzyl)ethanediamide is its versatility in a variety of reactions.
One limitation of using N-mesityl-N'-(2-methylbenzyl)ethanediamide is its sensitivity to air and moisture. This can make the synthesis and handling of the ligand challenging. Additionally, N-mesityl-N'-(2-methylbenzyl)ethanediamide is relatively expensive compared to other ligands, which can be a limiting factor in some experiments.

Future Directions

There are many future directions for the use of N-mesityl-N'-(2-methylbenzyl)ethanediamide in asymmetric catalysis. One area of research is the development of new reactions using N-mesityl-N'-(2-methylbenzyl)ethanediamide as a ligand. Another area of research is the optimization of existing reactions to improve yields and enantioselectivity. Additionally, the synthesis of new chiral ligands based on the structure of N-mesityl-N'-(2-methylbenzyl)ethanediamide could lead to the development of new and more efficient catalysts.
Conclusion:
N-mesityl-N'-(2-methylbenzyl)ethanediamide is a versatile chiral ligand that has been widely used in asymmetric catalysis. The ligand has been shown to be effective in a variety of reactions and has been used in the synthesis of chiral pharmaceuticals and natural products. While there are limitations to the use of N-mesityl-N'-(2-methylbenzyl)ethanediamide, its high enantioselectivity and versatility make it an important tool in the field of asymmetric catalysis. Future research on N-mesityl-N'-(2-methylbenzyl)ethanediamide and related ligands has the potential to lead to the development of new and more efficient catalysts.

Scientific Research Applications

N-mesityl-N'-(2-methylbenzyl)ethanediamide has been used extensively in asymmetric catalysis. It has been shown to be an effective ligand in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, allylic alkylation reactions, and Buchwald-Hartwig amination reactions. N-mesityl-N'-(2-methylbenzyl)ethanediamide has also been used in the synthesis of chiral pharmaceuticals and natural products.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-12-9-14(3)17(15(4)10-12)21-19(23)18(22)20-11-16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBVEAUOAMUAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-N'-(2-methylbenzyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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